molecular formula C7H14F2O3S B2790472 3,3-Difluoro-2,2-dimethylbutyl methanesulfonate CAS No. 2031268-93-4

3,3-Difluoro-2,2-dimethylbutyl methanesulfonate

Cat. No.: B2790472
CAS No.: 2031268-93-4
M. Wt: 216.24
InChI Key: MUMRBBLRCRKMHM-UHFFFAOYSA-N
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Description

3,3-Difluoro-2,2-dimethylbutyl methanesulfonate is a chemical compound with the molecular formula C7H14F2O3S and a molecular weight of 216.25 g/mol . It is characterized by the presence of two fluorine atoms and a methanesulfonate group attached to a butyl chain. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Difluoro-2,2-dimethylbutyl methanesulfonate typically involves the reaction of 3,3-Difluoro-2,2-dimethylbutanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The product is then purified by distillation or recrystallization .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, and the product is purified using industrial-scale distillation or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

3,3-Difluoro-2,2-dimethylbutyl methanesulfonate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,3-Difluoro-2,2-dimethylbutyl methanesulfonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3-Difluoro-2,2-dimethylbutyl methanesulfonate involves its ability to act as an electrophile in nucleophilic substitution reactions. The methanesulfonate group is a good leaving group, allowing nucleophiles to attack the carbon atom to which it is attached. This results in the formation of new chemical bonds and the modification of the original molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of fluorine atoms, which can significantly alter the compound’s reactivity and properties. The fluorine atoms increase the compound’s stability and can enhance its ability to participate in specific chemical reactions .

Properties

IUPAC Name

(3,3-difluoro-2,2-dimethylbutyl) methanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14F2O3S/c1-6(2,7(3,8)9)5-12-13(4,10)11/h5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUMRBBLRCRKMHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(COS(=O)(=O)C)C(C)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14F2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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